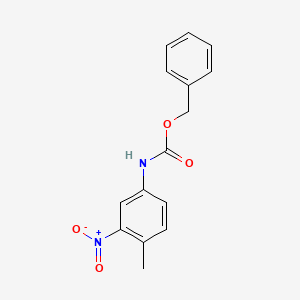
benzyl N-(4-methyl-3-nitrophenyl)carbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzyl N-(4-methyl-3-nitrophenyl)carbamate is an organic compound that belongs to the class of carbamates. Carbamates are esters of carbamic acid and are widely used in various fields, including pharmaceuticals, agriculture, and materials science. This compound is characterized by the presence of a benzyl group, a nitrophenyl group, and a carbamate linkage, making it a versatile molecule for various chemical reactions and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of benzyl N-(4-methyl-3-nitrophenyl)carbamate typically involves the reaction of benzyl chloroformate with 4-methyl-3-nitroaniline. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually include a solvent like dichloromethane or tetrahydrofuran, and the reaction is performed at room temperature to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters, such as temperature and pressure, leading to higher efficiency and consistency in product quality. The use of automated systems also reduces the risk of human error and enhances safety during the production process.
化学反応の分析
Types of Reactions
Benzyl N-(4-methyl-3-nitrophenyl)carbamate undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are commonly used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: The major product is typically a nitro derivative.
Reduction: The major product is an amino derivative.
Substitution: The major products depend on the nucleophile used, resulting in various substituted carbamates.
科学的研究の応用
Benzyl N-(4-methyl-3-nitrophenyl)carbamate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.
Biology: The compound is used in the study of enzyme inhibition and as a model compound for understanding biochemical pathways.
Industry: The compound is used in the production of polymers and other materials with specific properties.
作用機序
The mechanism of action of benzyl N-(4-methyl-3-nitrophenyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The carbamate group can form covalent bonds with the active site of enzymes, leading to inhibition of enzyme activity. This property makes it useful in the study of enzyme kinetics and the development of enzyme inhibitors.
類似化合物との比較
Similar Compounds
- Benzyl N-(4-nitrophenyl)carbamate
- Methyl N-(4-nitrophenyl)carbamate
- 4-Methylbenzyl N-(4-chloro-3-nitrophenyl)carbamate
Uniqueness
Benzyl N-(4-methyl-3-nitrophenyl)carbamate is unique due to the presence of the methyl group on the nitrophenyl ring, which can influence its reactivity and interaction with other molecules. This structural feature can lead to differences in its chemical behavior and biological activity compared to similar compounds.
特性
分子式 |
C15H14N2O4 |
|---|---|
分子量 |
286.28 g/mol |
IUPAC名 |
benzyl N-(4-methyl-3-nitrophenyl)carbamate |
InChI |
InChI=1S/C15H14N2O4/c1-11-7-8-13(9-14(11)17(19)20)16-15(18)21-10-12-5-3-2-4-6-12/h2-9H,10H2,1H3,(H,16,18) |
InChIキー |
MDFWTABFKSXWJF-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=C(C=C1)NC(=O)OCC2=CC=CC=C2)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


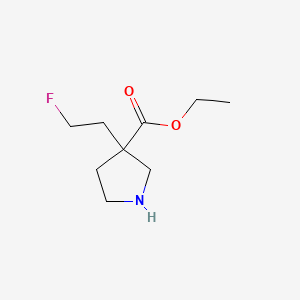
![2-[(2R)-2-hydroxypropyl]-1lambda6-thiolane-1,1-dione](/img/structure/B13505505.png)
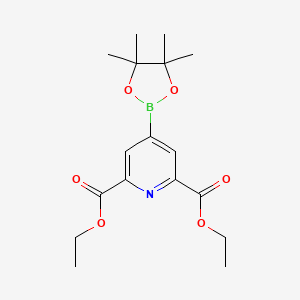
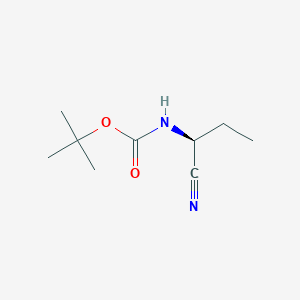

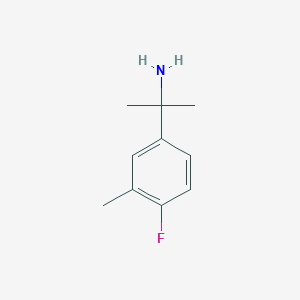
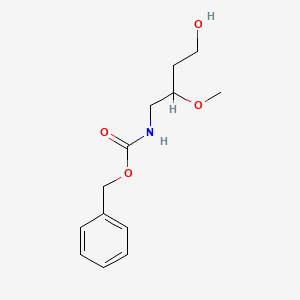

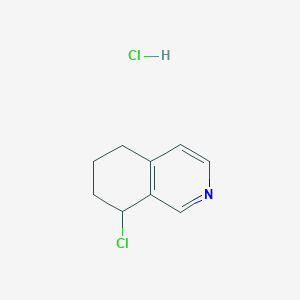

![N-[(oxolan-2-yl)methyl]-1,3-thiazole-5-carboxamide](/img/structure/B13505567.png)
![3-[(1,4-Diazepan-1-yl)methyl]benzonitrile dihydrochloride](/img/structure/B13505571.png)
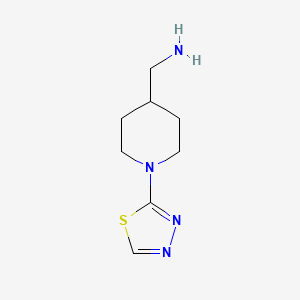
![1-[4-(aminomethyl)-4-phenylpiperidin-1-yl]-2-(5-tert-butyl-2H-1,2,3,4-tetrazol-2-yl)ethan-1-one](/img/structure/B13505577.png)
